molecular formula C11H14INO B613068 Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate CAS No. 46742-14-7

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

Cat. No. B613068
CAS RN: 46742-14-7
M. Wt: 223.23
InChI Key: DQRGLNXUZPPRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as benzyl hydrazinecarboxylate or benzyl hydrazinecarbodithioate and is synthesized through a specific method that involves the reaction of benzyl chloride and hydrazinecarboxylic acid. In

Mechanism Of Action

The mechanism of action of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that benzyl 2-(2-aminoacetyl)hydrazinecarboxylate can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. This compound has also been shown to exhibit low toxicity and high selectivity towards certain cells and tissues. However, there are also limitations to using benzyl 2-(2-aminoacetyl)hydrazinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell or tissue type. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several future directions for research on benzyl 2-(2-aminoacetyl)hydrazinecarboxylate. One area of interest is the development of this compound as a drug delivery system, which could improve the efficacy and specificity of certain drugs. Another area of interest is the investigation of the potential anti-cancer effects of this compound, particularly in combination with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate and its potential side effects.

Synthesis Methods

The synthesis of benzyl 2-(2-aminoacetyl)hydrazinecarboxylate involves the reaction of benzyl chloride and hydrazinecarboxylic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate product, which is then converted to the final product through a series of steps. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In agriculture, benzyl 2-(2-aminoacetyl)hydrazinecarboxylate has been studied for its ability to enhance plant growth and productivity. In industry, it has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

benzyl N-[(2-aminoacetyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIOXEWPWAEXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

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